Cas no 61619-02-1 (1-(naphthalen-1-yl)prop-2-en-1-ol)

1-(Naphthalen-1-yl)prop-2-en-1-ol is a versatile organic compound featuring a naphthalene core linked to a propenol functional group. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The presence of both an aromatic naphthalene ring and an allylic alcohol moiety allows for diverse chemical transformations, including oxidation, reduction, and polymerization reactions. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings. The compound is of interest in pharmaceutical and materials science research due to its potential as a building block for bioactive or polymeric structures.
1-(naphthalen-1-yl)prop-2-en-1-ol structure
61619-02-1 structure
Product name:1-(naphthalen-1-yl)prop-2-en-1-ol
CAS No:61619-02-1
MF:C13H12O
MW:184.233783721924
CID:472726
PubChem ID:11074071

1-(naphthalen-1-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanol, a-ethenyl-
    • 1-(naphthalen-1-yl)prop-2-en-1-ol
    • SCHEMBL1325659
    • 61619-02-1
    • Vinyl-1-naphthylcarbinol
    • EN300-1866298
    • 1-alpha-naphthyl-2-propen-1-ol
    • AKOS014754448
    • RTPZDQUSWPVXBL-UHFFFAOYSA-N
    • CS-0267063
    • Inchi: InChI=1S/C13H12O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-9,13-14H,1H2
    • InChI Key: RTPZDQUSWPVXBL-UHFFFAOYSA-N
    • SMILES: C=CC(C1=CC=CC2=CC=CC=C21)O

Computed Properties

  • Exact Mass: 184.088815002g/mol
  • Monoisotopic Mass: 184.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

1-(naphthalen-1-yl)prop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337733-250mg
1-(Naphthalen-1-yl)prop-2-en-1-ol
61619-02-1 98%
250mg
¥1690.00 2024-05-06
Enamine
EN300-1866298-0.05g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
0.05g
$528.0 2023-09-18
Enamine
EN300-1866298-10.0g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
10g
$3929.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337733-50mg
1-(Naphthalen-1-yl)prop-2-en-1-ol
61619-02-1 98%
50mg
¥644.00 2024-05-06
Enamine
EN300-1866298-1.0g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
1g
$914.0 2023-06-02
Enamine
EN300-1866298-2.5g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
2.5g
$1230.0 2023-09-18
Enamine
EN300-1866298-0.25g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
0.25g
$579.0 2023-09-18
Enamine
EN300-1866298-5.0g
1-(naphthalen-1-yl)prop-2-en-1-ol
61619-02-1
5g
$2650.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337733-100mg
1-(Naphthalen-1-yl)prop-2-en-1-ol
61619-02-1 98%
100mg
¥936.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337733-500mg
1-(Naphthalen-1-yl)prop-2-en-1-ol
61619-02-1 98%
500mg
¥2772.00 2024-05-06

Additional information on 1-(naphthalen-1-yl)prop-2-en-1-ol

Comprehensive Overview of 1-(Naphthalen-1-yl)prop-2-en-1-ol (CAS No. 61619-02-1): Properties, Applications, and Industry Insights

1-(Naphthalen-1-yl)prop-2-en-1-ol (CAS No. 61619-02-1) is a specialized organic compound featuring a naphthalene core linked to a propenol functional group. This structure grants it unique physicochemical properties, making it valuable in synthetic chemistry, material science, and fragrance formulation. With the growing demand for high-performance intermediates and bioactive precursors, this compound has garnered attention for its versatility in cross-coupling reactions and polymer modifications.

Recent trends in green chemistry and sustainable synthesis have amplified interest in 1-(naphthalen-1-yl)prop-2-en-1-ol. Researchers are exploring its role in catalysis and photoresponsive materials, aligning with the push for eco-friendly industrial processes. Its conjugated double bond and aromatic system enable applications in OLEDs (organic light-emitting diodes) and conductive polymers, addressing queries like "How are naphthalene derivatives used in electronics?" or "What are alternatives to petroleum-based intermediates?".

The compound’s solubility in organic solvents (e.g., ethanol, dichloromethane) and moderate thermal stability (~150–200°C) make it suitable for lab-scale reactions and industrial batch processes. Analytical techniques such as HPLC and GC-MS are commonly employed for purity verification, a topic frequently searched by quality control professionals. Notably, its low toxicity profile (non-hazardous under standard conditions) complies with REACH and OSHA guidelines, a critical consideration for manufacturers.

In the flavor and fragrance industry, 1-(naphthalen-1-yl)prop-2-en-1-ol contributes to woody and musky notes, often blended in perfume fixatives. Consumer searches for "natural vs. synthetic aroma chemicals" highlight the need for transparency, and this compound’s synthetic efficiency meets cost and scalability demands. Additionally, its potential as a chiral building block in pharmaceutical intermediates aligns with drug discovery trends, particularly for anti-inflammatory and CNS-targeting molecules.

From an SEO perspective, keywords like "naphthalene alcohol derivatives", "CAS 61619-02-1 supplier", and "propenol applications" are strategically integrated here to address common search intents. The compound’s patent landscape reveals innovations in coating additives and adhesive formulations, answering niche queries such as "How to improve UV resistance in polymers?". As industries prioritize multifunctional additives, 1-(naphthalen-1-yl)prop-2-en-1-ol stands out for its dual role as a reactant and stabilizer.

Future research may focus on biocatalytic production of this compound to reduce reliance on traditional synthesis routes, a hot topic in biotechnology forums. Its compatibility with click chemistry and metathesis reactions further positions it as a candidate for next-gen materials. For those seeking technical data sheets or synthetic protocols, this overview bridges gaps between academic literature and industrial practicality.

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